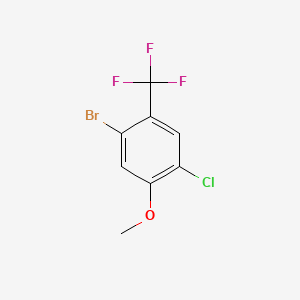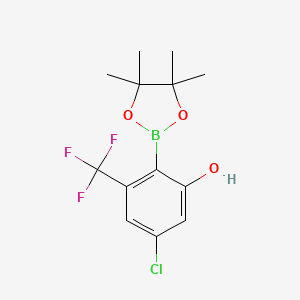
3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol is an organic compound that features a fluorinated aromatic ring and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol typically involves the reaction of 2-fluoro-5-methoxyphenol with an appropriate propanol derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-(2-Fluoro-5-methoxyphenoxy)propanal or 3-(2-Fluoro-5-methoxyphenoxy)propanone.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of substituted phenoxypropanol derivatives.
Scientific Research Applications
3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy group can also influence the compound’s solubility and reactivity, further contributing to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar in structure but lacks the fluorine atom, which can significantly alter its chemical properties and applications.
3-((2-Fluorobenzyl)oxy)propan-1-ol: Similar in having a fluorinated aromatic ring but differs in the position of the methoxy group.
Uniqueness
3-(2-Fluoro-5-methoxyphenoxy)propan-1-ol is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C10H13FO3 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
3-(2-fluoro-5-methoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H13FO3/c1-13-8-3-4-9(11)10(7-8)14-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
NALFADYXYFXTAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)

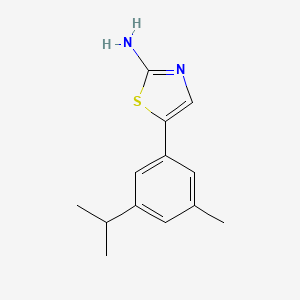


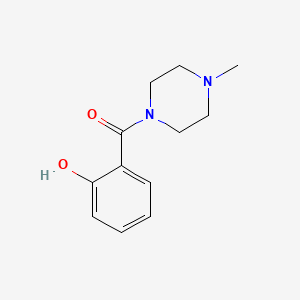
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
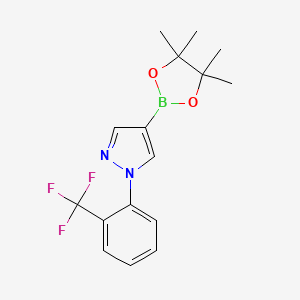

![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
